

# Application Notes and Protocols: Angiogenesis Inhibitor 7 (Compound BT2)

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## Compound of Interest

Compound Name: Angiogenesis inhibitor 7

Cat. No.: B2981479

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## Introduction

**Angiogenesis Inhibitor 7**, also identified as compound BT2, is a potent, small-molecule inhibitor of angiogenesis and vascular permeability.[1][2] BT2 belongs to the dibenzoxazepinone class of compounds.[1] Its mechanism of action involves the inhibition of the MAP kinase pathway by interacting with MEK1, which prevents the phosphorylation of ERK.[1][2] This blockade subsequently suppresses the expression of downstream targets, including the transcription factor FosB/ $\Delta$ FosB and the vascular cell adhesion molecule-1 (VCAM-1), which are critical for endothelial cell proliferation, migration, and inflammation.[1][2] A key characteristic of **Angiogenesis Inhibitor 7** is its exceptional thermostability.[1][2]

## Physicochemical and Stability Data

**Angiogenesis Inhibitor 7** (BT2) exhibits remarkable stability under various conditions, making it a robust tool for a range of experimental settings.

Table 1: Physicochemical Properties of **Angiogenesis Inhibitor 7** (BT2)

Property	Value	Source
Compound Name	Angiogenesis Inhibitor 7 (BT2)	[1][2]
Chemical Class	Dibenzoxazepinone	[1]
Mechanism of Action	MEK1 Interactor, ERK Phosphorylation Inhibitor	[1][2]
Solubility	Poorly soluble in aqueous solutions. A sonicated preparation in saline requires 0.01% DMSO and 0.5% Tween 80 for dispersion. Specific quantitative solubility data in common organic solvents is not readily available.	[1]

Table 2: Stability and Storage of **Angiogenesis Inhibitor 7 (BT2)**

Condition	Stability	Recommended Storage	Source
Solid Form	Stable for several months at 22°C.	Store at -20°C for long-term storage.	[1]
Solution (in Saline/DMSO/Tween 80)	Stable after boiling (100°C for 10 min) or autoclaving. Stable for at least 6 weeks at 22°C.	Prepare fresh or store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	[1]
Stock Solution (in DMSO)	Data not available, but expected to be stable.	Store desiccated at -20°C or -80°C.	General practice

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Note: As quantitative solubility data is not available, this protocol is based on standard laboratory practice for similar small molecules. The maximum solubility should be determined empirically.

Materials:

- **Angiogenesis Inhibitor 7 (BT2)** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **Angiogenesis Inhibitor 7 (BT2)** vial to room temperature before opening.
- Weigh the required amount of BT2 powder in a sterile tube.
- Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

## Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a working solution based on a previously published method.<sup>[1]</sup>

Materials:

- 10 mM Stock Solution of BT2 in DMSO (from Protocol 1)
- Sterile Phosphate-Buffered Saline (PBS) or saline

- Tween 80
- Sterile cell culture medium appropriate for your experiment

Procedure:

- Prepare a vehicle solution of 0.01% DMSO and 0.5% Tween 80 in saline or PBS.
- Thaw an aliquot of the 10 mM BT2 stock solution.
- Perform a serial dilution of the BT2 stock solution into the vehicle solution to prepare an intermediate stock.
- Further dilute the intermediate stock into the final cell culture medium to achieve the desired final working concentration (e.g., 1  $\mu$ M).<sup>[1]</sup> Ensure the final concentration of DMSO is non-toxic to the cells (typically  $\leq 0.1\%$ ).
- Sonicate the final working solution briefly to ensure homogeneity before adding it to the cells.<sup>[1]</sup>
- Always prepare a vehicle control using the same final concentration of DMSO and Tween 80 in the cell culture medium.

## Protocol 3: In Vitro Endothelial Cell Proliferation Assay

Objective: To assess the effect of **Angiogenesis Inhibitor 7** (BT2) on the proliferation of human microvascular endothelial cells (HMEC-1).

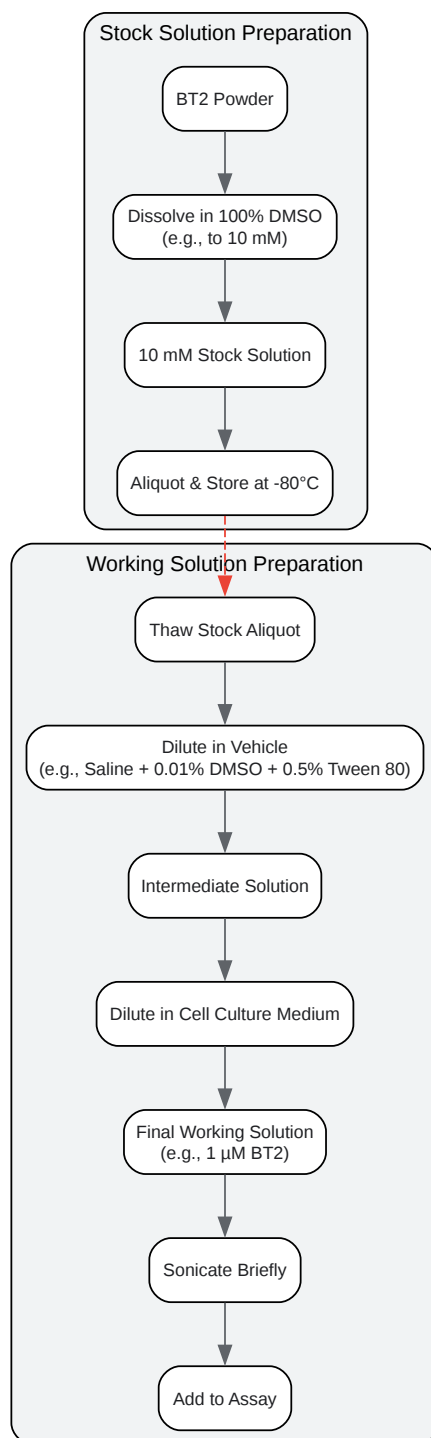
Procedure:

- Seed HMEC-1 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium and allow them to adhere overnight.
- The next day, replace the medium with a serum-free or low-serum medium for 4 hours to synchronize the cells.
- Prepare working solutions of BT2 at various concentrations (e.g., 0.1, 1, 10  $\mu$ M) and a vehicle control as described in Protocol 2.

- Replace the starvation medium with the medium containing the different concentrations of BT2 or vehicle control. Include wells with a positive control for proliferation (e.g., complete medium with growth factors like VEGF).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Assess cell proliferation using a standard method such as MTT, WST-1, or CyQUANT assay according to the manufacturer's instructions.
- Calculate the percentage of proliferation inhibition relative to the vehicle control.

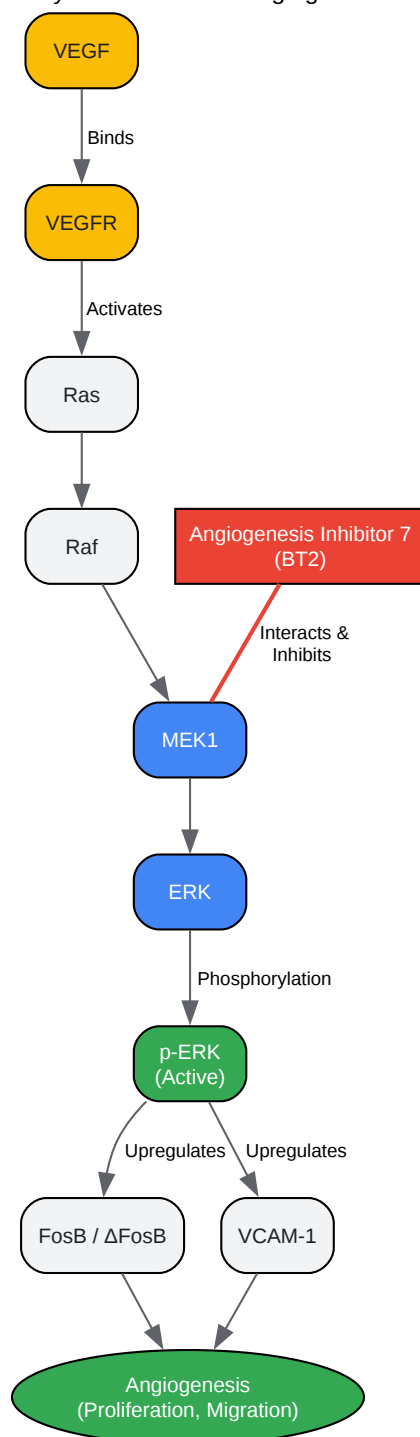
## Diagrams

## Workflow: Solution Preparation for Angiogenesis Inhibitor 7 (BT2)

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Caption: Workflow for preparing stock and working solutions of BT2.

## Signaling Pathway: Mechanism of Angiogenesis Inhibitor 7 (BT2)

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Caption: BT2 inhibits the MEK/ERK signaling cascade in endothelial cells.

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## References

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